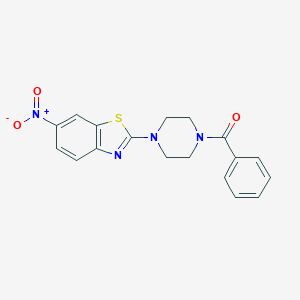![molecular formula C27H22FN3O2S B394224 2-{3-[(2Z)-2-[(4-FLUOROPHENYL)IMINO]-3-(2-METHYLPROPYL)-2,3-DIHYDRO-1,3-THIAZOL-4-YL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B394224.png)
2-{3-[(2Z)-2-[(4-FLUOROPHENYL)IMINO]-3-(2-METHYLPROPYL)-2,3-DIHYDRO-1,3-THIAZOL-4-YL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{3-[(2Z)-2-[(4-FLUOROPHENYL)IMINO]-3-(2-METHYLPROPYL)-2,3-DIHYDRO-1,3-THIAZOL-4-YL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with a unique structure that includes a fluorophenyl group, an imino group, and a thiazolyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(2Z)-2-[(4-FLUOROPHENYL)IMINO]-3-(2-METHYLPROPYL)-2,3-DIHYDRO-1,3-THIAZOL-4-YL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps. The process begins with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl and imino groups. The final step involves the formation of the isoindole-dione structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-{3-[(2Z)-2-[(4-FLUOROPHENYL)IMINO]-3-(2-METHYLPROPYL)-2,3-DIHYDRO-1,3-THIAZOL-4-YL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The fluorophenyl group can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-{3-[(2Z)-2-[(4-FLUOROPHENYL)IMINO]-3-(2-METHYLPROPYL)-2,3-DIHYDRO-1,3-THIAZOL-4-YL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-{3-[(2Z)-2-[(4-FLUOROPHENYL)IMINO]-3-(2-METHYLPROPYL)-2,3-DIHYDRO-1,3-THIAZOL-4-YL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with enzymes or receptors, while the thiazolyl group can participate in various biochemical reactions. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{3-[2-[(4-chlorophenyl)imino]-3-isobutyl-1,3-thiazol-4(3H)-yl]phenyl}-1H-isoindole-1,3(2H)-dione
- 2-{3-[2-[(4-bromophenyl)imino]-3-isobutyl-1,3-thiazol-4(3H)-yl]phenyl}-1H-isoindole-1,3(2H)-dione
- 2-{3-[2-[(4-methylphenyl)imino]-3-isobutyl-1,3-thiazol-4(3H)-yl]phenyl}-1H-isoindole-1,3(2H)-dione
Uniqueness
The uniqueness of 2-{3-[(2Z)-2-[(4-FLUOROPHENYL)IMINO]-3-(2-METHYLPROPYL)-2,3-DIHYDRO-1,3-THIAZOL-4-YL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance its stability and reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C27H22FN3O2S |
|---|---|
Molekulargewicht |
471.5g/mol |
IUPAC-Name |
2-[3-[2-(4-fluorophenyl)imino-3-(2-methylpropyl)-1,3-thiazol-4-yl]phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C27H22FN3O2S/c1-17(2)15-30-24(16-34-27(30)29-20-12-10-19(28)11-13-20)18-6-5-7-21(14-18)31-25(32)22-8-3-4-9-23(22)26(31)33/h3-14,16-17H,15H2,1-2H3 |
InChI-Schlüssel |
IWTAJXLVBVLVRH-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C(=CSC1=NC2=CC=C(C=C2)F)C3=CC(=CC=C3)N4C(=O)C5=CC=CC=C5C4=O |
Kanonische SMILES |
CC(C)CN1C(=CSC1=NC2=CC=C(C=C2)F)C3=CC(=CC=C3)N4C(=O)C5=CC=CC=C5C4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-5-[(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B394142.png)
![(5E)-5-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B394143.png)
![[5-(Mesitylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B394144.png)
![{5-[(1-methyl-1H-indol-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B394146.png)
![{4-Oxo-2-thioxo-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B394147.png)
![(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B394152.png)

![Ethyl 4-[[3-(4-methoxyphenyl)-4-phenyl-5-sulfanylidene-1,2,4-triazol-1-yl]methyl]piperazine-1-carboxylate](/img/structure/B394154.png)

![6-Nitro-2-[4-(4-nitrophenyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B394156.png)

![ETHYL 2-[(2Z)-4-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ACETATE](/img/structure/B394158.png)


